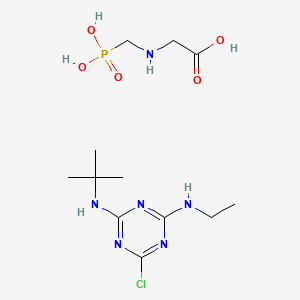
Ethyl triphenyl phosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl triphenyl phosphonium iodide is an organic compound with the chemical formula
C20H20IP
. It is a white to slightly yellowish crystalline powder known for its use in organic synthesis, particularly as a Wittig reagent and phase transfer catalyst . This compound is notable for its stability and reactivity, making it valuable in various chemical processes.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:
(C6H5)3P+C2H5I→(C6H5)3P+C2H5I−
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl triphenyl phosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphine oxides or reduction under specific conditions.
Wittig Reactions: It is prominently used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Alkenes: Formed through Wittig reactions.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphonium Salts: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl triphenyl phosphonium iodide has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.
Molecular Targets and Pathways:
Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.
Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.
Vergleich Mit ähnlichen Verbindungen
Ethyl triphenyl phosphonium iodide can be compared with other phosphonium salts such as:
- Mthis compound
- Butyl triphenyl phosphonium iodide
- Phenyl triphenyl phosphonium iodide
Uniqueness: this compound is unique due to its specific reactivity and stability, making it particularly useful in Wittig reactions and as a phase transfer catalyst. Its ethyl group provides a balance between reactivity and steric hindrance, which is not as pronounced in methyl or butyl analogs.
Eigenschaften
Molekularformel |
C20H21IP+ |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
ethyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |
InChI-Schlüssel |
SLAFUPJSGFVWPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


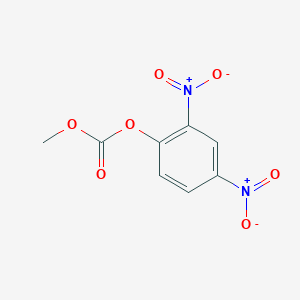
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
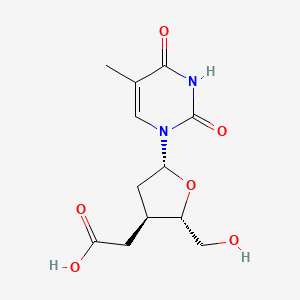
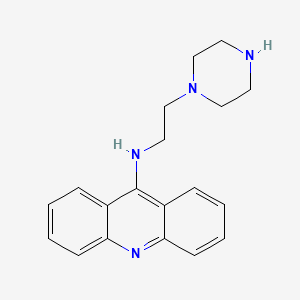
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)



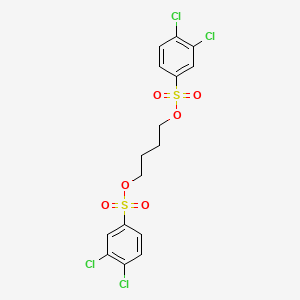
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
